CEP-11981 tosylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

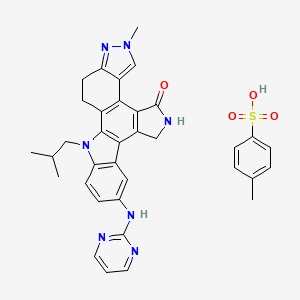

Structure

3D Structure of Parent

属性

CAS 编号 |

901128-79-8 |

|---|---|

分子式 |

C35H35N7O4S |

分子量 |

649.8 g/mol |

IUPAC 名称 |

4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |

InChI |

InChI=1S/C28H27N7O.C7H8O3S/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32);2-5H,1H3,(H,8,9,10) |

InChI 键 |

OCCDXAYTEKPNMM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CEP-11981 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-tumor properties. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases crucial for tumor angiogenesis and growth, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TEK). This document provides a comprehensive overview of the preclinical and clinical data elucidating the mechanism of action of this compound, presented in a format tailored for researchers and drug development professionals. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological activity.

Core Mechanism of Action: Inhibition of Key Angiogenic Pathways

This compound exerts its anti-tumor effects primarily through the inhibition of critical signaling pathways involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. The compound selectively targets and binds to the ATP-binding sites of several receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.

The principal targets of CEP-11981 are the VEGFR family (VEGFR1, VEGFR2, and VEGFR3) and the Tie2 receptor.[1][2][3] The VEGF/VEGFR pathway is a central regulator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2] The angiopoietin/Tie2 signaling axis is also critical for vascular maturation and stability.[2] By simultaneously inhibiting these pathways, CEP-11981 provides a comprehensive blockade of tumor-induced angiogenesis.

Additionally, CEP-11981 has been shown to inhibit other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), proto-oncogene c-SRC, and Aurora A, which may contribute to its overall anti-tumor activity.

Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: Signaling pathways inhibited by this compound.

Quantitative Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of CEP-11981 against a panel of purified recombinant kinases was determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 3 ± 1 |

| VEGFR2 (KDR) | 4 ± 1 |

| Tie2 (TEK) | 22 ± 6 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

| Data from a conference abstract.[1] |

In Vitro Anti-Angiogenic Activity

The functional consequence of kinase inhibition was assessed in various in vitro models of angiogenesis.

| Assay | Cell Type | Stimulant | EC50 (nM) |

| Endothelial Cell Proliferation, Chemotaxis, Migration, and Survival | Human and Murine Endothelial Cells | VEGF-A, -C, -D, Angiopoietin-1, FGF2 | 4 ± 1 |

| Microvessel Outgrowth and Branching | Primary Rat Aortic Ring Explants | Not Applicable | 4 ± 1 |

| Data from a conference abstract.[1] |

Preclinical In Vivo Anti-Tumor Efficacy

CEP-11981 has demonstrated significant, dose-related anti-tumor activity in a variety of human tumor xenograft models.

| Tumor Model | Cell Line | Host | Dosing Regimen | Outcome | Reference |

| Urothelial Carcinoma | RT4 | Murine | 5 mg/kg, p.o., daily | Significant tumor growth arrest (p<0.05) | [4] |

| Colon Carcinoma | CT-26 | Murine | qd and bid, p.o. | Significant tumor growth inhibition and regressions | [1] |

| Leukemia | P388 | Murine | qd and bid, p.o. | Significant anti-tumor efficacy | [1] |

| Glioblastoma (orthotopic) | Human | Murine | Chronic bid, p.o. (in combination with temozolomide) | Increased median survival (253 vs. 160 days, p=0.04) | [1] |

| p.o. = oral administration; qd = once daily; bid = twice daily. |

Phase I Clinical Trial Results

A Phase I, open-label, dose-escalation study was conducted in patients with advanced, relapsed, or refractory solid tumors.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |

| Dose-Limiting Toxicities (DLTs) at 126.6 mg/m² | Grade 4 neutropenia (n=1), Grade 3 T-wave inversion with chest heaviness and fatigue (n=1) |

| Most Frequent Adverse Events (any grade) | Fatigue, nausea, diarrhea, decreased appetite, abdominal pain, back pain, vomiting, constipation, headache, dizziness, dyspnea |

| Clinical Response | No complete or partial responses |

| Stable Disease (≥ 6 weeks) | 44% of patients |

| Data from the Phase I clinical trial publication.[5][6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

The following protocol describes a typical biochemical assay to determine the IC50 of a test compound against a purified kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human kinases, a generic tyrosine kinase substrate, and ATP are prepared in a kinase assay buffer. CEP-11981 is serially diluted in DMSO.

-

Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a microplate.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature to allow for substrate phosphorylation.

-

Signal Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a commercial kit (e.g., ADP-Glo™).

-

Data Analysis: The percentage of kinase inhibition relative to a vehicle control is calculated for each concentration of CEP-11981. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay (Illustrative Protocol)

This protocol outlines a method to assess the effect of a test compound on the proliferation of endothelial cells.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Cell Seeding: HUVECs are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of CEP-11981.

-

Incubation: Cells are incubated for 72 hours to allow for proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the stimulated control. The EC50 value is determined by non-linear regression analysis.

Human Tumor Xenograft Study (Illustrative Protocol)

The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study.

Caption: Workflow for a human tumor xenograft study.

Methodology:

-

Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Establishment and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: CEP-11981 is administered orally at various doses, typically once or twice daily. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes and body weights are measured regularly. The primary efficacy endpoint is often tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical or western blot analysis of biomarkers related to angiogenesis (e.g., CD31, p-VEGFR2, TIE2) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action centered on the inhibition of key angiogenic pathways, including VEGFR and Tie2. Preclinical studies have demonstrated its ability to inhibit endothelial cell function and suppress tumor growth in a variety of cancer models. A phase I clinical trial has established its safety profile and maximum tolerated dose in patients with advanced solid tumors. Although further clinical development by the original sponsor has ceased, the data presented in this guide provide a comprehensive understanding of the biological activity of CEP-11981 and may inform future research in the field of anti-angiogenic cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of CEP-11981 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its inhibitory activity, and visual representations of its mechanism of action and experimental workflows.

Discovery and Rationale

CEP-11981 was identified as a promising anti-cancer agent through a research program focused on developing inhibitors of key signaling pathways involved in tumor angiogenesis and growth.[1] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tie-2 (TEK), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] The rationale behind targeting multiple angiogenic pathways is to overcome the resistance mechanisms that can arise from the inhibition of a single pathway. By simultaneously blocking the VEGFR and Tie-2 signaling cascades, CEP-11981 aims to provide a more comprehensive and durable anti-angiogenic effect, thereby inhibiting tumor growth and metastasis.[1]

Biological Activity and Data

CEP-11981 demonstrates potent inhibitory activity against several key tyrosine kinases involved in angiogenesis and tumor progression. The half-maximal inhibitory concentrations (IC50) for CEP-11981 against various kinases are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1/Flt-1 | 3 |

| VEGFR2/KDR | 4 |

| Tie-2 | 22 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

Table 1: In vitro inhibitory activity of CEP-11981 against key tyrosine kinases.

In a Phase I clinical trial in patients with advanced, relapsed, or refractory solid tumors, the maximum tolerated dose (MTD) of CEP-11981 was determined to be 97.4 mg/m². Dose-limiting toxicities included grade 4 neutropenia and grade 3 T-wave inversion with chest heaviness and fatigue. While no complete or partial responses were observed, 44% of patients achieved stable disease.

| Clinical Trial Parameter | Value |

| Phase | I |

| Patient Population | Advanced, relapsed, or refractory solid tumors |

| Maximum Tolerated Dose (MTD) | 97.4 mg/m² |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 T-wave inversion with chest heaviness and fatigue |

| Efficacy | 44% of patients achieved stable disease |

Table 2: Summary of Phase I clinical trial data for CEP-11981.

Signaling Pathways

CEP-11981 exerts its anti-angiogenic effects by inhibiting the VEGFR and Tie-2 signaling pathways.

References

CEP-11981 Tosylate: A Technical Guide for Drug Development Professionals

Introduction: CEP-11981 tosylate is the salt form of CEP-11981, an orally active, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and antineoplastic activities. Developed as a novel oncology therapeutic, it targets key receptor tyrosine kinases that play essential and non-redundant roles in tumor angiogenesis and vascular maintenance. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and biological activity, intended for researchers and scientists in the field of drug development.

Chemical Structure and Properties

CEP-11981 is an indolocarbazole derivative. The tosylate salt form enhances its formulation properties.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 4-methylbenzenesulfonic acid;19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.0²,¹⁰.0⁴,⁹.0¹¹,¹⁵.0¹⁷,²¹]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |

| Synonyms | ESK981 tosylate, BOL 303213X tosylate |

| Molecular Formula | C₃₅H₃₅N₇O₄S[1] |

| Molecular Weight | 649.76 g/mol [1][2] |

| CAS Number | 901128-79-8[1] |

| Chirality | Achiral[2] |

| InChI Key | OCCDXAYTEKPNMM-UHFFFAOYSA-N[2] |

| SMILES | CC(C)Cn1c2ccc(cc2c3c4CNC(=O)c4c-5c(CCc6c5cn(C)n6)c31)Nc7ncccn7.Cc1ccc(cc1)S(=O)(=O)O[2] |

| Free Base Formula | C₂₈H₂₇N₇O[2] |

| Free Base M.W. | 477.56 g/mol [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Appearance | Data not publicly available. |

| Melting Point | Data not publicly available. |

| Solubility | Data not publicly available. A formulation for oral gavage in mice has been described as a solution in DMSO, PEG300, Tween-80, and saline. |

| Storage Conditions | Store dry and dark. Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). |

Mechanism of Action

CEP-11981 is a potent, orally bioavailable inhibitor of multiple receptor tyrosine kinases crucial for angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), the TIE2 receptor (Tyrosine kinase with Immunoglobulin and EGF-like domains 2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[3]

By simultaneously inhibiting the VEGFR and TIE2 pathways, CEP-11981 disrupts two synergistic and critical signaling cascades for vascular development.[3] The VEGF pathway is a primary driver of endothelial cell proliferation, migration, and survival, while the Angiopoietin/TIE2 axis is crucial for vessel maturation, stability, and maintenance.[3] This dual inhibition may lead to a more comprehensive blockade of tumor-induced angiogenesis.

References

- 1. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lymphangiogenesis requires Ang2/Tie/PI3K signaling for VEGFR3 cell-surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Target Profile of CEP-11981 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with significant anti-angiogenic and anti-tumor properties.[1][2][3][4] Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and growth, namely Vascular Endothelial Growth Factor Receptors (VEGFRs), TEK Receptor Tyrosine Kinase (TIE-2), and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the target profile of CEP-11981, including its inhibitory activity, the signaling pathways it modulates, and detailed methodologies for its preclinical evaluation.

Core Target Profile and Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of kinases implicated in angiogenesis and oncogenesis. The primary targets are VEGFR-1, VEGFR-2, TIE-2, and FGFR1. Additionally, it shows activity against other kinases, indicating a broader inhibitory profile.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) for CEP-11981 against its primary and selected off-target kinases are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 3 |

| VEGFR-2 | 4 |

| TIE-2 | 22 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

| Data compiled from preclinical studies.[5] |

Signaling Pathways Modulated by CEP-11981

CEP-11981 exerts its anti-tumor and anti-angiogenic effects by concurrently inhibiting multiple critical signaling pathways.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis. CEP-11981's inhibition of VEGFR-1 and VEGFR-2 blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.

TIE-2 Signaling Pathway

The TIE-2 receptor and its angiopoietin ligands are critical for vascular maturation and stability. Inhibition of TIE-2 by CEP-11981 disrupts these processes, further contributing to its anti-angiogenic effects.

FGFR1 Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is also involved in angiogenesis and tumor cell proliferation. CEP-11981's inhibition of FGFR1 provides an additional mechanism for its anti-cancer activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target profile of CEP-11981.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of CEP-11981 against a panel of purified kinases.

Methodology:

-

Reagents: Recombinant human kinase enzymes (VEGFR-1, VEGFR-2, TIE-2, FGFR1, etc.), biotinylated peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and TR-FRET plate reader).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and CEP-11981 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of CEP-11981 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of CEP-11981 to inhibit ligand-induced receptor phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.

-

Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with varying concentrations of CEP-11981 for 1-2 hours.

-

Stimulate with a pro-angiogenic ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes.

-

-

Western Blot:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total receptor and a loading control (e.g., β-actin).

-

Endothelial Cell Proliferation Assay

Objective: To evaluate the effect of CEP-11981 on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and allow them to adhere overnight.

-

Treatment:

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with serial dilutions of CEP-11981 in the presence of a pro-angiogenic growth factor (e.g., VEGF-A).

-

-

Incubation: Incubate the plate for 48-72 hours.

-

Proliferation Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of CEP-11981 in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., RT4 human urothelial carcinoma cells) into the flank of the mice.[6]

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CEP-11981 orally at various doses (e.g., 2.5, 5, and 10 mg/kg) daily for a specified period (e.g., 2-4 weeks).[3] The control group receives the vehicle.

-

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

-

Data Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Conclusion

This compound is a multi-targeted TKI that potently inhibits key drivers of tumor angiogenesis and growth. Its ability to simultaneously block the VEGFR, TIE-2, and FGFR1 signaling pathways provides a strong rationale for its clinical development in the treatment of various solid tumors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of CEP-11981 and other multi-targeted anti-angiogenic agents. Despite showing acceptable tolerability in a phase I clinical trial, further development by the sponsor has ceased.[7]

References

- 1. Facebook [cancer.gov]

- 2. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

CEP-11981 Tosylate: A Technical Guide to a Potent TIE2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-11981 tosylate, also known as ESK981, is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant potential in oncology.[1][2][3] It demonstrates potent inhibitory activity against key drivers of tumor angiogenesis, the process by which new blood vessels form to supply tumors with essential nutrients and oxygen.[2][4] This technical guide provides an in-depth overview of CEP-11981, with a primary focus on its function as a TIE2 inhibitor. It includes a summary of its quantitative inhibitory data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

CEP-11981 is a C3-(2-amino pyrimidine) dihyroindolocarbazole that targets a range of receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation.[5] Its primary targets include the TIE2 receptor, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), and Fibroblast Growth Factor Receptor 1 (FGFR1).[4][5] By inhibiting these pathways, CEP-11981 exerts both antiangiogenic and antineoplastic effects, making it a subject of interest in the development of novel cancer therapies.[1][2] Preclinical studies have demonstrated its efficacy in various tumor models, and it has progressed into Phase I and II clinical trials for the treatment of advanced solid tumors and metastatic castration-resistant prostate cancer.[2][5]

Mechanism of Action: TIE2 Inhibition

The TIE2 receptor, an endothelium-specific RTK, and its ligands, the angiopoietins (Ang1 and Ang2), play a critical role in the regulation of vascular development, maturation, and stability.[6] Angiopoietin-1 (Ang1) binding to TIE2 promotes vascular quiescence and integrity.[6] Conversely, in the tumor microenvironment, Angiopoietin-2 (Ang2) can act as an antagonist to Ang1, leading to vascular destabilization and promoting angiogenesis, often in concert with VEGF.[6]

CEP-11981 selectively binds to the ATP-binding site of the TIE2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks the pro-angiogenic signals mediated by the TIE2 pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.[1][2] The dual inhibition of both the TIE2 and VEGFR pathways by CEP-11981 offers a potentially more comprehensive anti-angiogenic strategy compared to agents that target only a single pathway.

Quantitative Data: Kinase Inhibition Profile

CEP-11981 has been evaluated for its inhibitory activity against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Target Kinase | IC50 (nM) |

| TIE2 | 22 ± 6 |

| VEGFR1 (Flt-1) | 3 ± 1 |

| VEGFR2 (KDR) | 4 ± 1 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

Data compiled from multiple sources.[1][5][7]

TIE2 Signaling Pathway

The TIE2 signaling pathway is a critical regulator of vascular homeostasis. The following diagram illustrates the key components and interactions within this pathway.

Caption: TIE2 Signaling Pathway and the inhibitory action of CEP-11981.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TIE2 inhibitors like CEP-11981.

TIE2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the TIE2 kinase in a cell-free system.

Materials:

-

Recombinant human TIE2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

Procedure:

-

Prepare serial dilutions of CEP-11981 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for TIE2), and the poly(Glu, Tyr) substrate.

-

Add 5 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of recombinant TIE2 kinase to each well. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TIE2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of TIE2 within a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Recombinant human Angiopoietin-1 (Ang1)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TIE2 (Tyr992) and anti-total-TIE2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of CEP-11981 or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-TIE2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-TIE2 antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the effect of CEP-11981 on Ang1-induced TIE2 phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of CEP-11981 in a subcutaneous tumor xenograft model. Specific details may vary depending on the cell line and animal model used.

Materials:

-

Cancer cell line (e.g., CT-26 murine colon carcinoma, human glioblastoma cell lines)

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Matrigel (optional)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CEP-11981 orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.[5]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).

-

Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of CEP-11981.

Caption: Workflow for a cell-based TIE2 phosphorylation assay.

Conclusion

This compound is a potent, orally active, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and anti-tumor properties. Its ability to inhibit the TIE2 signaling pathway, in addition to the well-established VEGFR and FGFR pathways, represents a promising strategy for overcoming resistance and improving therapeutic outcomes in cancer treatment. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the preclinical and clinical evaluation of TIE2 inhibitors and other anti-angiogenic agents. Further investigation into the clinical efficacy and safety profile of CEP-11981 is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CEP-11981 Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-11981 tosylate is an orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1] Developed by Cephalon, it has been investigated for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

CEP-11981 is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), TIE2 (TEK), and Fibroblast Growth Factor Receptor 1 (FGFR1).[2][3] By targeting these key regulators of angiogenesis, CEP-11981 disrupts the formation of new blood vessels essential for tumor growth and metastasis.[1] The dual inhibition of both the VEGFR and TIE2 pathways is believed to offer a more comprehensive anti-angiogenic strategy.

In Vitro Activity

The inhibitory activity of CEP-11981 has been quantified against a panel of purified recombinant human tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1/Flt-1 | 3 |

| VEGFR2/KDR | 4 |

| TIE2 | 22 |

| FGFR1 | 13 |

| c-SRC | 37 |

| Aurora A | 42 |

| (Data sourced from Pili et al., 2014)[4] |

Experimental Protocol: In Vitro Kinase Assays

While specific proprietary details of the kinase assays are not publicly available, a general methodology for such assays can be described.

Objective: To determine the concentration of CEP-11981 required to inhibit 50% of the enzymatic activity of target kinases.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human kinase domains (e.g., VEGFR2, TIE2, FGFR1) are used. A generic or specific peptide substrate for each kinase is prepared in a suitable buffer.

-

Assay Reaction: The kinase, substrate, and varying concentrations of CEP-11981 are incubated in the presence of adenosine (B11128) triphosphate (ATP), typically at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase, to initiate the phosphorylation reaction. The reaction is usually carried out in 96- or 384-well plates.

-

Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assays: Measuring the depletion of ATP using a luciferase/luciferin system (e.g., Kinase-Glo® assay).

-

Fluorescence-based Assays: Employing methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where a labeled antibody specific to the phosphorylated substrate is used.

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the CEP-11981 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy: Urothelial Carcinoma Xenograft Model

CEP-11981 has demonstrated significant anti-tumor activity in a murine xenograft model of human urothelial carcinoma.

| Cell Line | Tumor Type | Treatment | Dosing Schedule | Outcome |

| RT4 | Human Urothelial Carcinoma | CEP-11981 (2.5, 5, or 10 mg/kg) | Oral gavage, daily, 5 days/week for 2 weeks | Significant arrest of tumor growth compared to control[5] |

| (Data sourced from Jian et al., 2014) |

Experimental Protocol: RT4 Human Urothelial Carcinoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered CEP-11981.

Methodology:

-

Cell Culture: RT4 human urothelial carcinoma cells are cultured in appropriate media until they reach the desired number for implantation.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of RT4 cells, often mixed with a basement membrane matrix like Matrigel to enhance tumor take, is subcutaneously injected into the flank of the mice.

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. This compound is formulated in a suitable vehicle and administered orally via gavage according to the specified dosing schedule. The control group receives the vehicle only.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tumors are then excised and weighed.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes and weights between the treatment and control groups.

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by CEP-11981.

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not extensively detailed in the public domain. However, preclinical studies have indicated that CEP-11981 exhibits promising permeability, metabolic stability, and pharmacokinetic properties across multiple species.[2][4] A phase I clinical trial in patients with advanced solid tumors provided insights into its safety profile in humans, where the most frequently reported adverse events were fatigue, nausea, diarrhea, and decreased appetite.[4][6] Dose-limiting toxicities observed at higher doses included neutropenia and cardiac effects.[4][6]

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic activity demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in tumor vascularization and growth, namely VEGFR, TIE2, and FGFR, provides a strong rationale for its investigation as a cancer therapeutic. The in vivo efficacy in a urothelial carcinoma xenograft model further supports its potential clinical utility. While detailed public information on its preclinical pharmacokinetics and toxicology is limited, the available data suggest a manageable safety profile that has been further characterized in early clinical development. This technical guide summarizes the core preclinical findings for this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetic Properties of CEP-11981 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981 tosylate is an orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent anti-angiogenic and anti-neoplastic activities.[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Tie-2, and Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, compiling available data on its absorption, distribution, metabolism, and excretion (ADME). The document includes a summary of preclinical and clinical pharmacokinetic parameters, detailed experimental methodologies for key assays, and visualizations of the targeted signaling pathways. While specific quantitative data from preclinical studies in animal models remains limited in publicly accessible literature, this guide synthesizes the existing information to support further research and development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGFR and Angiopoietin/Tie-2 signaling pathways are key regulators of this process. This compound is a potent inhibitor of these pathways, demonstrating potential as a therapeutic agent in oncology.[1][2] Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing strategies and predicting its behavior in vivo.

Mechanism of Action

CEP-11981 exerts its anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases involved in vascular development and maintenance. Its primary targets include:

-

VEGFR-1 (Flt-1): Involved in endothelial cell migration and differentiation.

-

VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis.

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis.

-

Tie-2: The receptor for angiopoietins, crucial for vessel maturation and stability.

-

FGFR1: Plays a role in cell proliferation, differentiation, and angiogenesis.

The reported half-maximal inhibitory concentrations (IC50) for CEP-11981 against these kinases are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-1 | 3 |

| VEGFR-2 | 4 |

| Tie-2 | 22 |

Table 1: In vitro inhibitory activity of CEP-11981 against key tyrosine kinases.

Pharmacokinetic Properties

Preclinical studies have indicated that CEP-11981 possesses promising permeability and metabolic stability across multiple species.[3] It is orally active, suggesting good absorption from the gastrointestinal tract.[1][2]

Preclinical Pharmacokinetics

Table 2: Preclinical Pharmacokinetic Parameters of CEP-11981 (Data not currently available in public domain).

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Oral Bioavailability (%) |

| Rat | Oral | ||||||

| Dog | Oral | ||||||

| Monkey | Oral |

Clinical Pharmacokinetics (Phase I Study)

A Phase I, open-label, dose-escalation study (NCT00424022) was conducted in patients with advanced solid tumors to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of orally administered CEP-11981.[3][4]

The study employed a modified Fibonacci dose-escalation scheme, with doses ranging from 3.0 to 126.6 mg/m². The MTD was determined to be 97.4 mg/m².[3][4] While a detailed table of pharmacokinetic parameters across all dose cohorts has not been published, the study concluded that CEP-11981 was well-tolerated at doses up to the MTD.

Table 3: Summary of Phase I Clinical Trial Pharmacokinetic Parameters (Detailed data not publicly available).

| Dose (mg/m²) | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 3.0 | |||||

| 4.2 | |||||

| 5.9 | |||||

| 11.8 | |||||

| 19.7 | |||||

| 29.6 | |||||

| 41.4 | |||||

| 55.0 | |||||

| 73.0 | |||||

| 97.4 (MTD) | |||||

| 126.6 |

Experimental Protocols

Bioanalytical Method for Plasma Concentration Determination

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule kinase inhibitors in plasma. The following outlines a plausible protocol for CEP-11981 analysis.

3.1.1. Sample Preparation

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of CEP-11981).

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of precursor-to-product ion transitions for CEP-11981 and the internal standard.

In Vitro Kinase Inhibition Assay (VEGFR-2 and Tie-2)

This protocol describes a general method for assessing the inhibitory activity of CEP-11981 against VEGFR-2 and Tie-2 kinases.

3.2.1. Reagents and Materials

-

Recombinant human VEGFR-2 or Tie-2 kinase domain.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

This compound dissolved in DMSO.

-

96-well plates.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

3.2.2. Assay Procedure

-

Compound Dilution: Prepare a serial dilution of CEP-11981 in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the diluted CEP-11981 or vehicle (DMSO) control.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition for each concentration of CEP-11981 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Inhibition Assay

This assay measures the ability of CEP-11981 to inhibit ligand-induced receptor phosphorylation in a cellular context.

3.3.1. Cell Culture and Treatment

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other suitable cells expressing VEGFR-2 and Tie-2 in 96-well plates.

-

Serum Starvation: Once confluent, serum-starve the cells for 12-24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of CEP-11981 for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with VEGF or Angiopoietin-1 for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

3.3.2. Lysis and Western Blotting

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated VEGFR-2 (e.g., pY1175) or phosphorylated Tie-2 (e.g., pY992), and total VEGFR-2 or Tie-2 as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Caption: VEGFR-2 Signaling Pathway and Inhibition by CEP-11981.

Caption: Tie-2 Signaling Pathway and Inhibition by CEP-11981.

Caption: Experimental Workflows for Pharmacokinetic and Pharmacodynamic Evaluation.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a mechanism of action directed against key pathways in tumor angiogenesis. The available clinical data from the Phase I trial indicate that it is generally well-tolerated in patients with advanced solid tumors. However, a comprehensive understanding of its pharmacokinetic properties, particularly in preclinical species, is hampered by the limited availability of public data. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct further studies to fully elucidate the ADME profile of CEP-11981 and to optimize its clinical development. Further publication of preclinical and detailed clinical pharmacokinetic data would be highly beneficial to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Pharmacodynamics of CEP-11981 Tosylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CEP-11981 tosylate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant anti-angiogenic and potential antineoplastic activities.[1][2][3] This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, inhibitory activity against key kinases, and its effects on critical cellular signaling pathways. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental methodologies for relevant in vitro assays, and providing visual representations of signaling pathways and experimental workflows.

Mechanism of Action

This compound functions as a multi-targeted inhibitor of several receptor tyrosine kinases crucial for angiogenesis and tumor cell proliferation.[4][5] Its primary mechanism of action involves the selective binding to and inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Tie2 receptor (TEK).[1][6] By targeting these receptors, CEP-11981 disrupts downstream signaling cascades, leading to the inhibition of endothelial cell migration, proliferation, and survival, which are essential processes for the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1]

The dual inhibition of both the VEGFR and Tie2 pathways is a key characteristic of CEP-11981. These two pathways are known to be synergistic in promoting angiogenesis, and their simultaneous inhibition may offer a more comprehensive and effective anti-angiogenic strategy compared to targeting a single pathway.[4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against a panel of key kinases has been determined in various in vitro enzyme-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent activity against VEGFR and Tie2 family members.

| Target Kinase | IC50 (nM) |

| VEGFR-1 (Flt-1) | 3[4][5] |

| VEGFR-2 (KDR) | 4[4][5] |

| Tie-2 (TEK) | 22[4][5] |

| Fibroblast Growth Factor Receptor-1 (FGFR-1) | 13[4] |

| Proto-oncogene c-SRC | 37[4] |

| Aurora A | 42[4] |

Key Signaling Pathways

CEP-11981 primarily exerts its anti-angiogenic effects by inhibiting the signaling pathways initiated by VEGF and Angiopoietin-1 (Ang-1), the respective ligands for VEGFR and Tie2.

VEGFR Signaling Pathway Inhibition

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. CEP-11981 inhibits the kinase activity of VEGFR-2, thereby blocking these downstream effects.

Tie2 Signaling Pathway Inhibition

The Tie2 signaling pathway is activated by its ligand, Angiopoietin-1 (Ang-1), and plays a crucial role in vessel maturation and stability. Inhibition of Tie2 by CEP-11981 can destabilize newly formed tumor blood vessels.

Experimental Protocols

The following sections describe representative protocols for key in vitro assays used to characterize the pharmacodynamics of tyrosine kinase inhibitors like CEP-11981.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical biochemical assay to determine the IC50 value of CEP-11981 against a specific kinase, such as VEGFR-2.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP at a concentration near the Km for the specific kinase

-

Substrate (e.g., a synthetic peptide)

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white assay plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Assay Plate Setup: To each well of the assay plate, add the kinase, substrate, and CEP-11981 at various concentrations. Include control wells with DMSO only (positive control) and wells without kinase (negative control).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is typically done by adding the reagent and measuring luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CEP-11981 relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Representative Protocol)

This cell-based assay measures the ability of CEP-11981 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in intact cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Cell culture medium and supplements

-

VEGF-A

-

This compound

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate HUVECs in multi-well plates and grow to near confluence.

-

Serum Starvation: Replace the growth medium with a low-serum or serum-free medium for several hours to overnight to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

VEGF Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce maximal VEGFR-2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2. Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities for phosphorylated and total VEGFR-2. Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal for each treatment condition. Calculate the percentage of inhibition of phosphorylation at each CEP-11981 concentration.

Endothelial Cell Proliferation Assay (Representative Protocol)

This assay assesses the cytostatic or cytotoxic effects of CEP-11981 on the proliferation of endothelial cells.

Materials:

-

HUVECs

-

Complete endothelial cell growth medium

-

Basal medium with low serum

-

VEGF-A

-

This compound

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well clear-bottom, black-walled plates

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a low density in complete growth medium and allow them to attach overnight.

-

Serum Starvation and Treatment: Replace the medium with low-serum basal medium. Add serial dilutions of this compound to the wells, followed by the addition of a pro-proliferative concentration of VEGF-A to all wells except the negative control.

-

Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Measurement of Proliferation: At the end of the incubation period, measure cell viability/proliferation using a suitable assay reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to the wells and measure luminescence.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of CEP-11981 compared to the VEGF-stimulated control. Determine the IC50 value for the anti-proliferative effect.

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its potent and multi-targeted inhibition of key kinases involved in angiogenesis, primarily VEGFRs and Tie2. The data strongly support its mechanism of action as an anti-angiogenic agent through the disruption of critical signaling pathways in endothelial cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in a preclinical research setting.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

CEP-11981 Tosylate (ESK981, BOL 303213X): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981, also known by its synonyms ESK981 and BOL 303213X, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Initially developed as an anti-angiogenic agent, it demonstrates significant inhibitory activity against key receptor tyrosine kinases involved in tumor neovascularization, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and the Angiopoietin receptor (TIE2).[1][3] More recent research has uncovered a novel mechanism of action for CEP-11981 as a potent inhibitor of the lipid kinase PIKfyve, leading to the inhibition of autophagy and a subsequent enhancement of anti-tumor immune responses. This dual mechanism of targeting tumor angiogenesis and modulating the tumor microenvironment's immune landscape positions CEP-11981 as a compound of significant interest for further oncological research. This document provides a comprehensive technical overview of CEP-11981, summarizing its biochemical activity, preclinical and clinical data, and key experimental methodologies.

Chemical and Physical Properties

CEP-11981 is a synthetic organic small molecule. The tosylate salt form is typically used in research and clinical investigations.

| Property | Value | Reference |

| Chemical Name | 2,5,6,11,12,13-Hexahydro-2-methyl-11-(2-methylpropyl)-8-(2-pyrimidinylamino)-4H-indazolo[5,4-c]pyrrolo[3,4-c]carbazol-4-one mono(4-methylbenzenesulfonate) | [4] |

| Molecular Formula | C28H27N7O.C7H8O3S | [4] |

| Molecular Weight | 649.76 g/mol | [4] |

| Synonyms | ESK981, BOL 303213X | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [5] |

Mechanism of Action

CEP-11981 exerts its anti-tumor effects through a dual mechanism: inhibition of pro-angiogenic receptor tyrosine kinases and modulation of autophagy and the tumor immune microenvironment via PIKfyve inhibition.

Inhibition of Receptor Tyrosine Kinases

CEP-11981 is a potent inhibitor of several receptor tyrosine kinases that play crucial roles in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] By targeting VEGFRs, FGFR1, and TIE2, CEP-11981 can disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5]

Inhibition of PIKfyve and Autophagy

Recent studies have identified CEP-11981 as a potent inhibitor of PIKfyve, a lipid kinase involved in the regulation of endosomal trafficking and autophagy.[6][7] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. By inhibiting PIKfyve, CEP-11981 disrupts autophagic flux, leading to the accumulation of autophagosomes and cellular stress.[6][7] This inhibition of autophagy has been shown to induce the production of the chemokine CXCL10, which in turn promotes the infiltration of T cells into the tumor microenvironment, thereby enhancing the anti-tumor immune response.[6][7]

Quantitative Data

Biochemical Potency

| Target | IC50 (nM) | Assay Type | Reference |

| VEGFR1/Flt-1 | 3 | Enzyme-based assay | [8] |

| VEGFR2/KDR | 4 | Enzyme-based assay | [8] |

| TIE2 | 22 | Enzyme-based assay | [8] |

| FGFR1 | 13 | Enzyme-based assay | [8] |

| c-SRC | 37 | Enzyme-based assay | [8] |

| Aurora A | 42 | Enzyme-based assay | [8] |

In Vitro Cellular Activity

| Cell Line/Assay | EC50/IC50 | Effect | Reference |

| HUVEC Tube Formation | 2 nM (EC50) | Inhibition of capillary-like tube formation | [2] |

| RT4 (Urothelial Carcinoma) | 1 µM (for 72h) | Significant growth inhibition | [3] |

In Vivo Efficacy

| Tumor Model | Dosing Regimen | Key Findings | Reference |

| RT4 Human Urothelial Carcinoma Xenograft | 2.5, 5, or 10 mg/kg, oral gavage, daily, 5 days/week for 2 weeks | Significantly arrested tumor growth compared to control.[3] | [3] |

| Castration-Resistant VCaP Prostate Cancer Xenograft | Not specified | Dose-dependent growth inhibition. | [9] |

Clinical Data (Phase I)

| Parameter | Value | Study Population | Reference |

| Maximum Tolerated Dose (MTD) | 97.4 mg/m² | Patients with advanced, relapsed, or refractory solid tumors.[10] | [10] |

Experimental Protocols

In Vivo Urothelial Carcinoma Xenograft Model

-

Cell Line: RT4 human urothelial carcinoma cells.

-

Animal Model: Murine xenograft model.

-

Tumor Implantation: Subcutaneous injection of RT4 cells.

-

Treatment: Once tumors are established, animals are treated with CEP-11981 at doses of 2.5, 5, or 10 mg/kg via oral gavage, administered daily for five days a week for a duration of two weeks.[3] A control group receives a vehicle solution.

-

Endpoint: Tumor growth is monitored regularly. At the end of the study, tumors are excised for further analysis.

In Vivo Castration-Resistant Prostate Cancer Xenograft Model

-

Cell Line: VCaP human prostate cancer cells.

-

Animal Model: Male mice.

-

Tumor Implantation: VCaP cells are injected subcutaneously.

-

Model Development: To induce castration resistance, mice undergo surgical castration once tumors reach a specified size. Tumors initially regress and then regrow, indicating castration resistance.

-

Treatment: Animals with castration-resistant tumors are randomized to receive either vehicle control or CEP-11981.

-

Endpoint: Tumor growth is monitored to assess treatment efficacy.

Pharmacodynamic Bioassay for VEGFR-2 Inhibition

-

Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a TrkA-VEGFR-2/KDR domain.

-

Method: This assay is used to evaluate the inhibitory activity of CEP-11981 on ligand-stimulated VEGFR-2/KDR phosphorylation in plasma samples from treated patients.[8]

-

Procedure: Plasma samples are collected at specified time points post-dose. The ability of the plasma (containing CEP-11981 and its metabolites) to inhibit the phosphorylation of the TrkA-VEGFR-2/KDR chimera in the PAE cells is measured to determine the cellular IC50 shift.[8]

Signaling Pathways and Experimental Workflows

CEP-11981 Inhibition of Angiogenic Signaling

Caption: CEP-11981 inhibits key angiogenic signaling pathways.

CEP-11981-Mediated Inhibition of Autophagy and Immune Modulation

Caption: CEP-11981 inhibits PIKfyve, leading to autophagy inhibition and enhanced anti-tumor immunity.

Experimental Workflow for In Vivo Xenograft Study

Caption: General workflow for a preclinical in vivo xenograft study of CEP-11981.

Conclusion

CEP-11981 tosylate is a multi-targeted tyrosine kinase inhibitor with a well-documented role in the inhibition of angiogenesis through its activity against VEGFRs, FGFR1, and TIE2. The more recent discovery of its function as a PIKfyve inhibitor, leading to autophagy modulation and enhanced anti-tumor immunity, opens new avenues for its therapeutic application, potentially in combination with immunotherapies. While initial clinical development was halted, the compelling dual mechanism of action suggests that CEP-11981 (ESK981) remains a valuable tool for cancer research and a potential candidate for repositioning in specific oncological indications, particularly those where both angiogenesis and immune evasion are critical drivers of disease progression. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with detailed studies of its effects on the tumor microenvironment, are warranted.

References

- 1. GSRS [precision.fda.gov]

- 2. CEP-11981 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phase II trial of multi-kinase inhibitor ESK981 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An open-label study to determine the maximum tolerated dose of the multitargeted tyrosine kinase inhibitor CEP-11981 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C35H35N7O4S | CID 46196540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. targetmol.cn [targetmol.cn]

CEP-11981 Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-11981, also known as ESK981, is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI). Its tosylate salt has been investigated for its antiangiogenic and antineoplastic activities. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, preclinical and clinical data, and relevant experimental protocols for CEP-11981 tosylate.

Molecular Profile

This compound is the salt form of the active free base, CEP-11981.

| Property | Value | Reference |

| Chemical Formula | C35H35N7O4S | [1] |

| Molecular Weight | 649.8 g/mol | [1] |

| CAS Number | 901128-79-8 | |

| Synonyms | ESK981 tosylate, BOL-303213X tosylate |

Component Molecules:

| Component | Chemical Formula | Molecular Weight |

| CEP-11981 (free base) | C28H27N7O | 477.56 g/mol |

| p-Toluenesulfonic acid | C7H8O3S | 172.20 g/mol |

Mechanism of Action

CEP-11981 is a multi-targeted tyrosine kinase inhibitor that primarily targets key receptors involved in angiogenesis and tumor cell proliferation. Its principal targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) : Crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

TEK Tyrosine Kinase (TIE2) : An essential receptor in vascular stabilization and maturation.

-

Fibroblast Growth Factor Receptor 1 (FGFR1) : Involved in tumor cell proliferation, survival, and angiogenesis.

By inhibiting these receptors, CEP-11981 disrupts the signaling pathways that promote tumor growth, invasion, and metastasis.

Signaling Pathway Inhibition

CEP-11981's inhibitory action on VEGFR and TIE2 blocks downstream signaling cascades critical for endothelial cell proliferation, migration, and survival. The following diagram illustrates the key signaling pathways affected by CEP-11981.

References

CEP-11981 Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Angiogenesis and Tumor Growth Inhibition

CAS Number: 901128-79-8[1][2][3]

CEP-11981 tosylate, also known as ESK981 tosylate, is an orally active, multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties.[1][4][5] It primarily exerts its effects by inhibiting key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways.

Quantitative Inhibitory Activity

CEP-11981 demonstrates potent inhibition of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR1/Flt-1 | 3[8][9][10] |

| VEGFR2/KDR | 4[8][9][10] |

| TIE-2 | 22[8][9][10] |

| FGFR1 | 13[8][9] |

| c-SRC | 37[8][9] |

| Aurora A | 42[8][9] |

Mechanism of Action

CEP-11981 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), the angiopoietin receptor (TIE-2), and fibroblast growth factor receptor 1 (FGFR1).[1][5] These receptors are crucial for the signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.[6] By blocking these pathways, CEP-11981 effectively cuts off the blood supply to tumors, thereby inhibiting their growth and potential to spread.[6][7]

The dual inhibition of both the VEGFR and TIE-2 pathways is a key feature of CEP-11981. While VEGFRs are primary mediators of angiogenesis, the TIE-2 pathway, activated by angiopoietins, is critical for the maturation and stability of blood vessels.[6] Simultaneous inhibition of these pathways may offer a more comprehensive and durable anti-angiogenic effect compared to agents that target only a single pathway.

Signaling Pathways

The primary signaling pathways targeted by CEP-11981 are the VEGF and TIE-2 pathways, both of which are central to angiogenesis.

Caption: CEP-11981 inhibits VEGFR, TIE-2, and FGFR1 signaling.

Experimental Protocols

Pharmacodynamic Bioassay for VEGFR-2/KDR Inhibition

A key experimental protocol to evaluate the biological activity of CEP-11981 involves a pharmacodynamic bioassay to measure the inhibition of ligand-stimulated VEGFR-2/KDR phosphorylation.[8]

Methodology:

-

Cell Line: Engineered chimeric porcine aortic endothelial (PAE) cell lines stably expressing a TrkA-VEGFR-2/KDR domain are utilized.[8]

-

Sample Collection: Plasma samples are obtained from subjects at specified time points (e.g., 1 hour post-dose on days 1 and 15) following administration of CEP-11981.[8]

-

Cellular Treatment: The PAE cells are treated with the collected human plasma containing CEP-11981.

-

Ligand Stimulation: Following incubation with the plasma, the cells are stimulated with a specific ligand to induce VEGFR-2/KDR phosphorylation.

-